Cas no 1807155-29-8 (4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine)
4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine
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- Inchi: 1S/C9H9F2N3/c1-5-8(9(10)11)6(3-12)2-7(4-13)14-5/h2,9H,3,12H2,1H3
- InChI Key: AHZKNQXRARIPBJ-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=NC(C#N)=CC=1CN)F
Computed Properties
- Exact Mass: 197.076
- Monoisotopic Mass: 197.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 62.7
4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029041610-250mg |
4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine |
1807155-29-8 | 97% | 250mg |
$960.00 | 2022-03-31 | |
| Alichem | A029041610-500mg |
4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine |
1807155-29-8 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
| Alichem | A029041610-1g |
4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine |
1807155-29-8 | 97% | 1g |
$2,980.00 | 2022-03-31 |
4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine
Introduction to 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine (CAS No. 1807155-29-8)
4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1807155-29-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, a heterocyclic aromatic ring structure containing nitrogen, which is widely recognized for its diverse biological activities and industrial applications.
The structural features of 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine make it a promising candidate for further exploration in medicinal chemistry. The presence of an aminomethyl group at the 4-position, a cyano group at the 6-position, and a difluoromethyl substituent at the 3-position introduces unique electronic and steric properties that can influence its reactivity and biological interactions. Additionally, the methyl group at the 2-position further modulates the compound's overall physicochemical properties.
In recent years, there has been growing interest in developing novel pyridine derivatives for their potential therapeutic applications. Pyridine-based compounds have been extensively studied for their roles in various biological processes, including enzyme inhibition, receptor binding, and signal transduction. The structural complexity of 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine suggests that it may exhibit multiple modes of action, making it a valuable scaffold for drug discovery efforts.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The aminomethyl group, in particular, provides a versatile handle for further functionalization through reactions such as amide bond formation, urea synthesis, or click chemistry approaches. These modifications can lead to the development of novel analogs with enhanced pharmacological properties.
The cyano group at the 6-position introduces a polar electron-withdrawing moiety, which can influence both the electronic distribution and solubility characteristics of the molecule. This feature is particularly relevant in medicinal chemistry, where optimal solubility is often critical for drug bioavailability and efficacy. Furthermore, the difluoromethyl substituent is known to enhance metabolic stability and binding affinity in many drug candidates, making it a desirable feature in lead optimization.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine for potential biological activity. Molecular docking studies have shown that this compound may interact with various biological targets, including enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. These findings underscore the compound's potential as a starting point for structure-activity relationship (SAR) studies.
In addition to its pharmaceutical applications, this compound has also shown promise in agrochemical research. Pyridine derivatives are widely used as intermediates in the synthesis of pesticides and herbicides due to their ability to disrupt essential biological pathways in pests while maintaining low toxicity to non-target organisms. The unique structural features of 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine may contribute to its efficacy as an agrochemical agent by targeting specific enzymatic or receptor systems.
The synthesis of 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the aminomethyl group, cyanation reactions to incorporate the cyano moiety, and electrophilic aromatic substitution reactions to install the difluoromethyl substituent. Advances in catalytic methods have recently enabled more sustainable and efficient synthetic routes, reducing waste and improving scalability.
The physicochemical properties of this compound are also of considerable interest. Data from computational modeling suggest that it may exhibit moderate solubility in both polar and non-polar solvents, making it amenable to various formulation strategies. Additionally, its stability under different storage conditions is crucial for ensuring long-term viability in both research and industrial settings.
As research continues to uncover new applications for pyridine derivatives, compounds like 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)-2-methylpyridine are likely to play an increasingly important role in drug discovery and development pipelines. Their structural versatility and potential biological activity make them attractive candidates for further investigation by academic researchers and pharmaceutical companies alike.
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